Thymonin
Thymonin
Thymonin is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 7, 8 and 3' and hydroxy groups at positions 5, 6 and 4'. It has a role as a plant metabolite. It is a trimethoxyflavone and a trihydroxyflavone. It derives from a flavone.
Thymonin, also known as mucroflavone b or majoranin, belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, thymonin is considered to be a flavonoid lipid molecule. Thymonin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thymonin is primarily located in the membrane (predicted from logP). Thymonin can be biosynthesized from flavone. Outside of the human body, thymonin can be found in a number of food items such as mentha (mint), spearmint, fats and oils, and common thyme. This makes thymonin a potential biomarker for the consumption of these food products.
Thymonin, also known as mucroflavone b or majoranin, belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, thymonin is considered to be a flavonoid lipid molecule. Thymonin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thymonin is primarily located in the membrane (predicted from logP). Thymonin can be biosynthesized from flavone. Outside of the human body, thymonin can be found in a number of food items such as mentha (mint), spearmint, fats and oils, and common thyme. This makes thymonin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
76844-67-2
VCID:
VC21180446
InChI:
InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3
SMILES:
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O
Molecular Formula:
C18H16O8
Molecular Weight:
360.3 g/mol
Thymonin
CAS No.: 76844-67-2
Cat. No.: VC21180446
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thymonin is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 7, 8 and 3' and hydroxy groups at positions 5, 6 and 4'. It has a role as a plant metabolite. It is a trimethoxyflavone and a trihydroxyflavone. It derives from a flavone. Thymonin, also known as mucroflavone b or majoranin, belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, thymonin is considered to be a flavonoid lipid molecule. Thymonin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thymonin is primarily located in the membrane (predicted from logP). Thymonin can be biosynthesized from flavone. Outside of the human body, thymonin can be found in a number of food items such as mentha (mint), spearmint, fats and oils, and common thyme. This makes thymonin a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 76844-67-2 |
| Molecular Formula | C18H16O8 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one |
| Standard InChI | InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3 |
| Standard InChI Key | BAIRXMVFPKLWSE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O |
| Melting Point | 225-226°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator